molecular formula C13H14ClN3O2S B11652068 2-(3-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide

2-(3-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide

Cat. No.: B11652068
M. Wt: 311.79 g/mol
InChI Key: SBDRDMLKHDPTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2-(3-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors such as hydrazine derivatives with carbon disulfide or thiourea under acidic or basic conditions.

    Substitution Reaction: The 3-chloro-phenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a chlorinating agent.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate product with acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-(3-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

2-(3-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.

    Medicine: Research has indicated its potential as a therapeutic agent due to its biological activity, including antimicrobial and anticancer properties.

    Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

2-(3-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide can be compared with other thiadiazole derivatives, such as:

    2-Phenyl-1,3,4-thiadiazole: Known for its optical and inhibitory activity against specific enzymes.

    3-Chloro-5-phenyl-1,2,4-thiadiazole: Used in early discovery research for its unique chemical properties.

    4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: Utilized as an electron acceptor in organic electronics.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which distinguishes it from other thiadiazole derivatives.

Properties

Molecular Formula

C13H14ClN3O2S

Molecular Weight

311.79 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H14ClN3O2S/c1-8(2)12-16-17-13(20-12)15-11(18)7-19-10-5-3-4-9(14)6-10/h3-6,8H,7H2,1-2H3,(H,15,17,18)

InChI Key

SBDRDMLKHDPTIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)COC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.